molecular formula C9H10N2O2 B11753446 1-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid

1-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid

Cat. No.: B11753446
M. Wt: 178.19 g/mol
InChI Key: NKICIWHDDZDHIC-UHFFFAOYSA-N
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Description

1-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of a pyrrole derivative with a suitable aldehyde under acidic conditions to form the fused ring system. The carboxylic acid group can be introduced through subsequent oxidation steps.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available starting materials. The process often includes steps such as cyclization, oxidation, and purification to achieve the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: The compound is used in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 1-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

    1H-Pyrrolo[2,3-b]pyridine: A closely related compound with similar structural features but lacking the methyl and carboxylic acid groups.

    Pyrrolopyrazine derivatives: These compounds also feature a fused pyrrole ring but with different heterocyclic systems, leading to distinct biological activities.

Uniqueness: 1-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

1-methyl-2,3-dihydropyrrolo[2,3-b]pyridine-5-carboxylic acid

InChI

InChI=1S/C9H10N2O2/c1-11-3-2-6-4-7(9(12)13)5-10-8(6)11/h4-5H,2-3H2,1H3,(H,12,13)

InChI Key

NKICIWHDDZDHIC-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C1N=CC(=C2)C(=O)O

Origin of Product

United States

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